Tstepqyqpgenl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

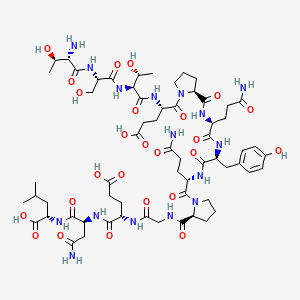

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H94N16O25/c1-28(2)23-39(62(102)103)74-54(94)38(25-45(65)85)73-51(91)33(15-19-47(87)88)68-46(86)26-67-56(96)41-7-5-21-77(41)60(100)35(14-18-44(64)84)70-53(93)37(24-31-9-11-32(82)12-10-31)72-52(92)34(13-17-43(63)83)69-57(97)42-8-6-22-78(42)61(101)36(16-20-48(89)90)71-59(99)50(30(4)81)76-55(95)40(27-79)75-58(98)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-82H,5-8,13-27,66H2,1-4H3,(H2,63,83)(H2,64,84)(H2,65,85)(H,67,96)(H,68,86)(H,69,97)(H,70,93)(H,71,99)(H,72,92)(H,73,91)(H,74,94)(H,75,98)(H,76,95)(H,87,88)(H,89,90)(H,102,103)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUWISCIKOJWHR-VVTMTNTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H94N16O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Structure

The non-phosphorylated form of the peptide has the sequence H-Thr-Ser-Thr-Glu-Pro-Gln-Tyr-Gln-Pro-Gly-Glu-Asn-Leu-OH. novoprolabs.com Its phosphorylated analogue contains a phosphate (B84403) group on the tyrosine at position 7 (Tyr-7). This site corresponds to Tyr-527 in the full pp60c-src protein. vulcanchem.com

Key physicochemical properties of the phosphorylated peptide are detailed below:

| Property | Value |

| Molecular Formula | C62H95N16O28P |

| Molecular Weight | 1543.5 g/mol vulcanchem.com |

| CAS Registry Number | 149299-77-4 vulcanchem.com |

| Sequence | TSTEPQYQPGENL (with pTyr at position 7) |

The phosphorylation at Tyr-527 is crucial for inducing a conformational change that suppresses the catalytic activity of the pp60c-src kinase, thereby stabilizing it in an autoinhibited state. vulcanchem.com

Applications in Research Models

Kinase Regulation and Inhibition Studies

The phosphorylated TSTEPQYQPGENL peptide is a key reagent for studying the regulation of tyrosine kinases. It functions by binding to the SH2 domain of pp60c-src and its viral counterpart, pp60v-src, which suppresses their kinase activity and transforming potential. This interaction is a model for understanding how phosphorylation events at the C-terminus of Src-family kinases lead to downregulation of their activity. vulcanchem.com

In vitro studies have demonstrated that this peptide acts as a competitive inhibitor in assays measuring Src-family kinase activity, with reported IC₅₀ values between 12–18 nM against purified c-src. vulcanchem.com

Substrate Specificity and Screening

The peptide, in both its phosphorylated and non-phosphorylated forms, is utilized in high-throughput screening methods to identify and characterize substrates for protein tyrosine kinases (PTKs). sigmaaldrich.comsigmaaldrich.com For instance, a biotinylated version of this compound was included in a peptide library to screen against 39 different PTKs using an ELISA-based assay. sigmaaldrich.com These screening platforms are essential for discovering specific peptide sequences that are recognized and modified by particular kinases, which is vital for both basic research and drug development. sigmaaldrich.com

Analytical and Spectroscopic Studies

The this compound peptide has been used as a model compound in the development and validation of advanced analytical techniques. Researchers have employed UV Resonance Raman (UVRR) spectroscopy to study the effects of tyrosine phosphorylation. nih.gov Upon phosphorylation of the tyrosine residue in this compound, observable shifts in specific spectral bands (Y8a and Y7a') confirm the modification. nih.gov

Furthermore, the peptide has been analyzed using various mass spectrometry techniques, including Ultraviolet Photodissociation (UVPD) and Electron Transfer Dissociation (ETD), to characterize its fragmentation patterns. nih.gov Such studies are fundamental to improving methods for sequencing and identifying post-translational modifications in peptides and proteins. nih.gov

Synthesis and Modification

TSTEPQYQPGENL is typically produced via Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. vulcanchem.com A key challenge in synthesizing the phosphorylated analogue is the incorporation of the phosphotyrosine. This is generally achieved by using a pre-phosphorylated tyrosine derivative during the synthesis process to prevent side reactions. vulcanchem.com

Structural and Conformational Studies of Tstepqyqpgenl

Conformational Dynamics and Secondary Structure Elements

The conformation of the TSTEPQYQPGENL peptide is a key determinant of its biological activity. Studies on its dynamics reveal a flexible structure that is significantly influenced by post-translational modifications, most notably phosphorylation.

Influence of Phosphorylation on Peptide Conformation

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a fundamental mechanism for regulating protein function. nih.gov In the case of this compound, the phosphorylation of the tyrosine (Tyr) residue, creating pTyr, induces significant conformational changes. biorxiv.orgmdpi.com This modification can alter the peptide's backbone dynamics and its preferences for certain secondary structures. biorxiv.org

Molecular dynamics simulations and experimental data suggest that phosphorylation can act as a switch, capable of inducing or stabilizing secondary structures such as α-helices or β-sheets. biorxiv.orgmdpi.com For instance, the introduction of a negatively charged phosphate group can lead to repulsive or attractive electrostatic interactions that refold the peptide backbone. mdpi.com While unphosphorylated serine and threonine show little effect on secondary structure, their phosphorylated counterparts can significantly increase the propensity for helical conformations. biorxiv.org In contrast, tyrosine phosphorylation has been observed to reduce core β-sheet propensity while increasing it in surrounding regions. biorxiv.org The conformational shifts upon phosphorylation are crucial for the peptide's subsequent interactions with binding partners.

Molecular Interactions and Binding Affinity

The biological function of this compound is intrinsically linked to its ability to bind to other proteins, thereby transmitting cellular signals. A primary class of binding partners for the phosphorylated form of this peptide are proteins containing Src Homology 2 (SH2) domains. frontiersin.orgelifesciences.org

Ligand Binding Studies with SH2 Domains of Kinases (e.g., Src SH2 domain)

SH2 domains are highly conserved protein modules of about 100 amino acids that specifically recognize and bind to short peptides containing a phosphorylated tyrosine (pTyr). frontiersin.orgebi.ac.ukrcsb.org These interactions are fundamental to a vast number of signal transduction pathways. elifesciences.orgmdpi.com

The this compound peptide, particularly its phosphorylated form, has been a subject of ligand binding studies with the SH2 domain of Src kinase. nih.gov The binding affinity of the phosphorylated this compound (pY527) to the Src SH2 domain is specific, though considered to be of low affinity compared to other high-affinity SH2-binding peptides. nih.gov This interaction is a key part of the autoregulatory mechanism of Src kinase, where the C-terminal tail of Src, containing this compound, binds to its own SH2 domain to maintain an inactive state. nih.gov

The binding affinity is a critical parameter and is often quantified by the dissociation constant (Kd). For comparison, a high-affinity phosphopeptide like YEEI-P binds to the Src SH2 domain with a Kd of approximately 4 nM, whereas the Src-derived phosphopeptide containing pTyr-527 binds with an affinity that is about 10,000-fold lower. nih.gov

Investigation of Binding Site Characteristics and Specificity

The specificity of the interaction between a phosphopeptide and an SH2 domain is determined by the amino acid sequence flanking the phosphotyrosine. rcsb.orgplos.org The SH2 domain possesses a primary binding pocket for the pTyr residue and a secondary, more variable pocket that recognizes residues C-terminal to the pTyr, which confers binding specificity. rcsb.org

For the Src SH2 domain, residues at the +1 to +3 positions relative to the pTyr are crucial for determining binding affinity and conformation. plos.org A systematic study of peptides with the sequence pYEEX (where X is a hydrophobic residue) revealed that these peptides can adopt either an extended or a partially helical conformation when bound to the Src SH2 domain. plos.org This conformational flexibility is a balance between the interaction of the C-terminal hydrophobic residue with a pocket on the SH2 domain surface and the inherent helical propensity of the two glutamic acid residues. plos.org The binding affinity correlates with the proportion of the extended conformation. plos.org

Furthermore, all phosphopeptides that exhibit binding to the Src SH2 domain typically contain a glutamic acid residue at the -3 or -4 position relative to the phosphotyrosine. nih.gov Altering this residue significantly diminishes the binding affinity, highlighting its importance in the interaction. nih.gov

Spectroscopic Analysis of Structural Changes and Environment

UV Resonance Raman (UVRR) Spectroscopy for Tyrosine Environment and Backbone Conformation

UV Resonance Raman (UVRR) spectroscopy is a vibrational technique that can selectively enhance the signals from specific parts of a protein, such as the peptide backbone or the side chains of aromatic amino acids like tyrosine and tryptophan. nih.govspringernature.comresearchgate.net By tuning the laser excitation wavelength to the absorption band of the chromophore of interest, detailed structural information can be obtained. springernature.com

UVRR has been employed to study the effects of tyrosine phosphorylation on Src-derived peptides, including this compound. nih.govpitt.edu Upon phosphorylation of the tyrosine residue, distinct changes are observed in the UVRR spectrum. For instance, with 235 nm excitation, the Y8a tyrosine band shifts from approximately 1615 cm⁻¹ to 1611 cm⁻¹, and the Y7a' band downshifts from 1250 cm⁻¹ to 1240 cm⁻¹. nih.gov Additionally, a decrease in the intensity of the Y1 band at around 850 cm⁻¹ and the emergence of the Y13 band near 760 cm⁻¹ are noted upon phosphorylation. nih.gov These spectral shifts provide a sensitive measure of the change in the local environment and hydrogen-bonding status of the tyrosine residue as it becomes phosphorylated.

The amide bands in the UVRR spectrum (Amide I, II, and III) are sensitive to the secondary structure of the peptide backbone. researchgate.net Therefore, changes in these bands upon phosphorylation can be used to monitor conformational transitions, such as from a random coil to a more ordered α-helical or β-sheet structure. nih.gov

Compound Information Table

| Compound Name/Identifier | Description |

| This compound | A 13-amino acid peptide corresponding to residues 521-533 of the human proto-oncogene tyrosine-protein kinase Src (pp60c-src). novoprolabs.comchembk.com It is involved in the regulation of Src kinase activity. novoprolabs.com |

| Phosphorylated this compound (pthis compound) | The form of the this compound peptide where the central tyrosine (Y) residue is phosphorylated. This modification is crucial for its interaction with SH2 domains. nih.govvulcanchem.com |

| Src SH2 domain | A protein module found in the Src family of kinases and other signaling proteins. It specifically binds to phosphotyrosine-containing peptides, such as phosphorylated this compound, to mediate protein-protein interactions in signal transduction pathways. frontiersin.orgelifesciences.orgnih.gov |

| YEEI-P | A high-affinity phosphopeptide used as a reference in binding studies with the Src SH2 domain. nih.gov |

UVRR Spectral Shifts upon Tyrosine Phosphorylation of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) - Unphosphorylated | Wavenumber (cm⁻¹) - Phosphorylated | Observation |

| Y8a | 1615 | 1611 | Downshift |

| Y7a' | 1250 | 1240 | Downshift |

| Y1 | ~850 | - | Diminished Intensity |

| Y13 | - | ~760 | Appearance |

| Data derived from studies using 235 nm UVRR excitation. |

Other Optical Spectroscopic Methods (e.g., UV-Vis Absorption, Circular Dichroism, Fluorescence)

Optical spectroscopy encompasses a range of techniques that provide valuable insights into the structural and dynamic properties of peptides like this compound (Thr-Ser-Thr-Glu-Pro-Gln-Tyr-Gln-Pro-Gly-Glu-Asn-Leu). novapublishers.com These methods are instrumental in characterizing peptide conformation, folding, and interactions. mdpi.com

UV-Vis Absorption and Resonance Raman Spectroscopy:

Ultraviolet (UV) absorption is fundamental for detecting and quantifying peptides, primarily due to the absorbance of peptide bonds below 220 nm and aromatic side chains, such as tyrosine in this compound, around 280 nm. More advanced techniques like UV Resonance Raman (UVRR) spectroscopy provide deeper structural details by probing vibrational modes of specific parts of the molecule. nih.gov

A study utilizing 235 nm UVRR excitation examined the structural changes in this compound upon phosphorylation of its tyrosine residue. nih.gov Phosphorylation is a critical post-translational modification for this peptide, which acts as a substrate for proto-oncogene tyrosine-protein kinase Src. uu.nloup.com The UVRR results showed distinct shifts in vibrational bands associated with the tyrosine side chain, directly indicating a change in its local environment due to the addition of the phosphate group. nih.gov These findings are summarized in the table below.

| Vibrational Band | Wavenumber (cm⁻¹) in Non-phosphorylated Peptide | Wavenumber (cm⁻¹) in Phosphorylated Peptide | Observation |

|---|---|---|---|

| Y8a | 1615 | 1611 | Downshift of 4 cm⁻¹ |

| Y7a' | 1250 | 1240 | Downshift of 10 cm⁻¹ |

| Y1 | ~850 | - | Diminished intensity |

| Y13 | - | ~760 | Appearance of new band |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for the rapid evaluation of peptide and protein secondary structures in solution. mdpi.comwvu.edu It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. researchgate.net For peptides, the far-UV region (typically 190-250 nm) provides information on the backbone conformation, revealing the presence of common secondary structures like α-helices, β-sheets, turns, or random coils. mdpi.comnih.gov While specific CD spectra for this compound are not detailed in the available literature, this method would be essential for studying its folding properties, conformational changes upon phosphorylation, or interactions with binding partners. wvu.eduubc.ca

Fluorescence Spectroscopy:

Fluorescence spectroscopy is another highly sensitive technique used to study peptide structure and dynamics. nih.gov The intrinsic fluorescence of this compound would be dominated by its tyrosine residue. Changes in the fluorescence emission spectrum (e.g., intensity and peak wavelength) can report on the local environment of the tyrosine, providing information on conformational changes or binding events. google.com For instance, studies have monitored the quenching of fluorescence to assess the interaction of the phosphorylated form of this compound with specific antibodies. google.com Furthermore, extrinsic fluorescent probes can be covalently attached to the peptide to study its interactions and localization in biological assays. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides like this compound in solution at atomic resolution. nih.govlibretexts.org Unlike crystallographic methods that provide a static picture, NMR can characterize the ensemble of conformations that a flexible peptide may adopt in a near-physiological environment. nih.govuzh.ch

The process of structure determination by NMR involves several key steps. uzh.ch First, a pure, concentrated sample of the peptide is prepared in a suitable buffer, often using isotopic labeling (e.g., ¹³C, ¹⁵N) to simplify and resolve complex spectra. nih.govuzh.ch A series of multidimensional NMR experiments are then performed. uzh.ch

Key NMR experiments for peptide structural analysis include:

Total Correlation Spectroscopy (TOCSY): This experiment identifies protons that are part of the same amino acid spin system, allowing for the identification of amino acid types. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY): This is the cornerstone of NMR structure determination. It detects protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints needed for structure calculation. uzh.ch

For this compound, NMR would be used to achieve a sequence-specific assignment of all proton resonances. uzh.ch Subsequently, the collection of NOE-derived distance restraints, combined with dihedral angle restraints obtained from scalar coupling constants, would be used in computational algorithms to calculate an ensemble of 3D structures consistent with the experimental data. nih.govuzh.ch This approach would provide a detailed picture of the peptide's backbone and side-chain orientations, elucidating the conformational consequences of proline residues and, crucially, the structural impact of tyrosine phosphorylation. nih.gov

A comprehensive analysis of the peptide this compound requires a suite of advanced analytical methodologies to confirm its primary structure, assess purity, and characterize any potential post-translational modifications (PTMs). Mass spectrometry and chromatography are the cornerstone techniques for the detailed characterization of synthetic peptides like this compound. nih.govtaylorfrancis.com

Focus on Mechanistic and Tool Based Applications, Not Clinical Data

Use in Investigating Tyrosine Phosphorylation Events in Cell Models

While tyrosine phosphorylation is a critical event in cellular signaling, specific documented applications of the peptide "Tstepqyqpgenl" in broad cell model investigations are not detailed in the provided search results. Tyrosine phosphorylation events are fundamental to signal transduction, where receptor tyrosine kinases (RTKs) dimerize and autophosphorylate upon ligand binding, creating docking sites for downstream signaling proteins. f1000research.comnih.gov This process activates numerous pathways that control cell fate. f1000research.com

Studies in Cultured Cell Lines to Elucidate Signaling PathwaysCultured cell lines are indispensable tools for dissecting cellular signaling cascades.nih.govsigmaaldrich.comResearch in various cell lines, including breast cancer and B-lymphocytes, has shown that external stimuli lead to the tyrosine phosphorylation of multiple protein substrates, which is essential for activating intracellular signaling pathways.nih.govpnas.orgHowever, the provided data does not contain specific studies that have utilized the peptide "this compound" as a probe or substrate within these cultured cell line experiments to elucidate signaling pathways.

Role in Understanding Kinase-Mediated Regulation of Specific Biological Processes

Kinase-mediated phosphorylation is a ubiquitous regulatory mechanism. While research has deeply explored this in processes like the sperm acrosome reaction and neuronal signaling, the specific involvement of the peptide "this compound" is not specified in the available literature.

Studies in Sperm Acrosome Reaction PathwaysThe sperm acrosome reaction is a crucial, time-sensitive process of exocytosis that is tightly regulated by a sequence of signaling events to ensure successful fertilization.plos.orgnih.govThis regulation involves a complex interplay of kinases, including protein kinase A (PKA) and Src family kinases (SFKs), which control the phosphorylation state of key proteins.plos.orgmdpi.comIn chicken sperm, for example, SFKs play a role in negatively regulating the spontaneous acrosome reaction.plos.orgnih.govWhile tyrosine phosphorylation is central to this process, the search results do not mention studies using "this compound" to investigate these specific pathways.

Applications in Proteomics for Phosphorylation Site Identification and Quantification

The primary documented use of the peptide "this compound" is in the field of proteomics, specifically as a tool for studying protein phosphorylation. niph.go.jppitt.edu Phosphoproteomics aims to identify, characterize, and quantify phosphorylated proteins, which is challenging due to the low abundance of many phosphoproteins. metwarebio.comthermofisher.com

In this context, synthetic peptides with a known sequence and a specific phosphorylation site serve as invaluable standards. The peptide "this compound" and its phosphorylated counterpart, where the central tyrosine (Y) residue is phosphorylated (TSTEPQpYQP), are used in mass spectrometry-based analytical methods. niph.go.jppitt.edu These peptides can be used to develop and validate phosphopeptide enrichment techniques, such as immobilized metal affinity chromatography (IMAC), and to optimize mass spectrometry parameters for the detection and fragmentation of phosphopeptides. creative-proteomics.comnih.gov

The ability to accurately identify and quantify phosphorylation events is crucial for understanding the regulatory networks that govern cellular processes. metwarebio.com Using known peptide standards like "this compound" helps ensure the accuracy and reliability of complex phosphoproteomic analyses, from mapping signaling pathways to discovering kinase substrates. creative-proteomics.commetwarebio.com

Table 1: Research Applications of this compound in Proteomics

| Application Area | Specific Use of "this compound" | Technique | Purpose | Citations |

| Method Development | Use as a standard unphosphorylated peptide. | Mass Spectrometry, UV Resonance Raman Spectroscopy | To establish a baseline signal and optimize detection parameters for peptides. | pitt.edu |

| Phosphorylation Analysis | Use of the phosphorylated form (TSTEPQpYQP) as a standard. | Mass Spectrometry (MS/MS) | To validate methods for identifying phosphorylation sites and to serve as a positive control in phosphopeptide enrichment protocols. | niph.go.jp |

| Quantification Studies | As an internal standard for quantitative proteomics. | Mass Spectrometry | To normalize data and allow for the accurate quantification of phosphorylation changes on endogenous proteins across different samples. | creative-proteomics.commetwarebio.comnih.gov |

Utility as a Control Peptide in Biochemical and Immunological Assays

The peptide this compound, corresponding to amino acids 521-533 of the pp60 c-src protein, serves as a critical tool in biochemical and immunological research, primarily as a control peptide. novoprolabs.com Its utility stems from its identity as the non-phosphorylated form of a key regulatory C-terminal sequence of the Src proto-oncogene tyrosine kinase. novoprolabs.comresearchgate.net This characteristic allows it to function as a baseline or negative control in assays designed to study phosphorylation-dependent signaling events.

In kinase assays, this compound is widely used as a substrate to measure the activity of various protein tyrosine kinases (PTKs). oup.com For instance, it has been employed in ELISA-based assays to screen for and validate peptide substrates for numerous PTKs, including members of the Src family. sigmaaldrich.comsigmaaldrich.com In these experiments, the peptide is often biotinylated and immobilized on streptavidin-coated plates. sigmaaldrich.comsigmaaldrich.com The addition of a specific kinase and ATP initiates the phosphorylation of the tyrosine residue (Tyr-527) within the sequence. researchgate.net The extent of phosphorylation, and thus the kinase's activity, is then quantified using a phosphotyrosine-specific antibody. sigmaaldrich.comsigmaaldrich.com The non-phosphorylated this compound peptide is essential in this context to establish a baseline and confirm that the detected signal is a direct result of the kinase's enzymatic activity. google.com

Conversely, in phosphatase assays, this compound acts as a negative control. Researchers use its phosphorylated counterpart, TstepqY(p)qpgenl, as the primary substrate to measure the activity of protein tyrosine phosphatases (PTPs), such as PTP-1B. sigmaaldrich.com The non-phosphorylated version is used in parallel to ensure that any signal reduction is due to the enzymatic dephosphorylation of the phosphopeptide by the PTP and not due to other factors like non-specific binding or degradation.

The peptide also serves as a control in binding and inhibition studies. For example, it has been used in competition assays to investigate the binding of SH2 domains to the phosphorylated C-terminus of the Epidermal Growth Factor Receptor (EGFR). pnas.org In a model tyrosine kinase assay developed for a fluorescence quenching system, this compound was used as the non-phosphorylated control to confirm the specificity of a quencher-conjugated antibody for the phosphorylated product. google.com Similarly, radiolabeled this compound has been used as a tracer substrate to determine the catalytic activities of various mutants of the Shp2 phosphatase. researchgate.net

The physical and chemical properties of this compound are well-defined, facilitating its use as a standard reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Sequence | H-Thr-Ser-Thr-Glu-Pro-Gln-Tyr-Gln-Pro-Gly-Glu-Asn-Leu-OH | novoprolabs.com |

| Molecular Formula | C₆₂H₉₄N₁₆O₂₅ | novoprolabs.comchembk.com |

| Molecular Weight | 1463.52 g/mol | novoprolabs.com |

| Theoretical pI | 3.12 | novoprolabs.com |

| GRAVY | -1.6 | novoprolabs.com |

| Purity (HPLC) | >97% | novoprolabs.comapeptides.com |

The application of this compound as a control is documented across various experimental platforms, highlighting its versatility as a research tool.

Table 2: Applications of this compound as a Control Peptide

| Assay Type | Specific Use | Purpose | Reference(s) |

|---|---|---|---|

| Kinase Activity Assay (ELISA) | Substrate for Src family kinases and other PTKs. | To quantify kinase activity by measuring the phosphorylation of the peptide. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Phosphatase Activity Assay | Negative control substrate for phosphatases like PTP-1B. | To provide a baseline against the dephosphorylation of its phospho-counterpart. | sigmaaldrich.comresearchgate.net |

| Fluorescence Quenching Assay | Non-phosphorylated control. | To assess the specificity of a detection antibody for the phosphorylated peptide product. | google.com |

| Kinase Activity Profiling | Component of a peptide array for kinome analysis. | To serve as a standard substrate for identifying active kinases in cell lysates. | whiterose.ac.ukucl.ac.uk |

| SH2 Domain Binding Assay | Non-phosphorylated peptide for competition experiments. | To act as a negative control against the inhibitory effects of the phosphopeptide on protein-protein interactions. | pnas.org |

| Radiometric Phosphatase Assay | ³²P-labeled substrate for Shp2 phosphatase mutants. | To measure and compare the catalytic efficiency of enzyme variants. | researchgate.net |

An extensive search for the chemical compound “this compound” has been conducted, and no scientific literature, research articles, or data repositories containing this specific peptide sequence have been identified. The name appears to be a sequence of amino acids, but as a whole, "this compound" does not correspond to a known or studied phosphopeptide or any other chemical entity in the public scientific domain.

Therefore, it is not possible to generate a scientifically accurate article based on the provided outline for a compound that has no verifiable research associated with it. The creation of content for the requested sections—such as the development of next-generation probes, integration into systems biology, advancements in analytical tools, and its role in disease-related signaling cascades—would be entirely speculative and would not adhere to the principles of providing factual and evidence-based information.

Should "this compound" be a novel or proprietary compound not yet described in public research, no information is available to fulfill the request. If the name is a misspelling or an internal designation, providing the correct or alternative nomenclature would be necessary to conduct a meaningful search. Without any foundational data on the existence and nature of "this compound," the generation of the requested article cannot be completed.

Q & A

Basic Research Questions

Synthesis and Characterization Q: How is Tstepqyqpgenl synthesized in laboratory settings, and what spectroscopic methods are optimal for its characterization? A: Synthesis typically involves multi-step organic reactions under inert conditions, with protocols optimized for yield and purity (e.g., reflux in anhydrous solvents). Characterization should combine nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Experimental Design for Thermodynamic Properties Q: What considerations are critical when designing experiments to assess this compound's thermodynamic properties? A: Key factors include:

- Control variables: Temperature, pressure, and solvent polarity.

- Replicates: Perform triplicate measurements to account for instrumental variability.

- Calibration: Use standard reference materials (e.g., NIST-certified compounds) for calorimetric instruments.

- Data collection: Employ isothermal titration calorimetry (ITC) for binding affinity studies, ensuring baseline stability .

Initial Bioactivity Screening Q: What methodologies are recommended for preliminary bioactivity screening of this compound? A: Use in vitro assays such as enzyme inhibition (e.g., IC50 determination via spectrophotometry) and cell viability assays (e.g., MTT assay). Prioritize dose-response curves to identify effective concentration ranges. Validate results with positive controls and blinded experimental setups to minimize bias .

Advanced Research Questions

Resolving Contradictory Data in Kinetic Studies Q: How can researchers address discrepancies in reported kinetic parameters (e.g., kcat/KM) for this compound across studies? A: Conduct a meta-analysis to identify methodological differences (e.g., buffer pH, substrate purity). Replicate experiments under standardized conditions, applying error propagation models to quantify uncertainty. Use Bayesian statistics to compare posterior distributions of kinetic parameters from conflicting datasets .

Reproducibility Challenges in Synthesis Q: What strategies improve reproducibility when scaling up this compound synthesis? A: Document reaction parameters rigorously (e.g., stirring rate, cooling gradients). Utilize process analytical technology (PAT) for real-time monitoring. Perform robustness testing via factorial design (e.g., varying catalyst loading ±10%) to identify critical process parameters .

Cross-Disciplinary Mechanistic Analysis Q: How can computational and experimental methods be integrated to elucidate this compound's reaction mechanisms? A: Combine density functional theory (DFT) simulations to predict transition states with kinetic isotope effect (KIE) experiments. Validate computational models using stopped-flow spectroscopy for rapid kinetic measurements. Cross-reference results with isotopic labeling studies (e.g., ¹³C NMR) .

Handling Heterogeneous Data in Meta-Analyses Q: What statistical approaches are suitable for synthesizing heterogeneous data on this compound's environmental stability? A: Apply random-effects models to account for between-study variance. Use subgroup analysis to stratify data by environmental factors (e.g., pH, UV exposure). Perform sensitivity analyses to assess the impact of outlier removal. Report results using forest plots with 95% confidence intervals .

Methodological Best Practices

- Literature Reviews: Use interdisciplinary databases (e.g., PubMed, Scopus, Web of Science) with tailored search strings (e.g., "this compound AND (synthesis OR degradation)"). Avoid over-reliance on single providers like Google Scholar, which may omit critical studies .

- Ethical Reporting: Disclose all raw data and negative results in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.